N-Methyl-2-(pyrimidin-5-yloxy)ethanamine N-Methyl-2-(pyrimidin-5-yloxy)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20377706
InChI: InChI=1S/C7H11N3O/c1-8-2-3-11-7-4-9-6-10-5-7/h4-6,8H,2-3H2,1H3
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine

CAS No.:

Cat. No.: VC20377706

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name N-methyl-2-pyrimidin-5-yloxyethanamine
Standard InChI InChI=1S/C7H11N3O/c1-8-2-3-11-7-4-9-6-10-5-7/h4-6,8H,2-3H2,1H3
Standard InChI Key UUFNMEJFZQAYKQ-UHFFFAOYSA-N
Canonical SMILES CNCCOC1=CN=CN=C1

Introduction

Chemical Structure and Physicochemical Properties

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine consists of a pyrimidin-5-yloxy group bonded to a two-carbon chain terminating in a methylamine group. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₇H₁₁N₃O
Molecular Weight153.18 g/mol
IUPAC NameN-methyl-2-pyrimidin-5-yloxyethanamine
SMILESCNCCOC1=CN=CN=C1
LogP (Predicted)0.17–1.85
Solubility12.5–76.4 mg/mL (aqueous)

The pyrimidine ring contributes to its planar geometry, enabling π-π stacking interactions with biological targets, while the ethanamine chain enhances solubility and bioavailability .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. For example:

  • Ether Formation: Reacting 5-hydroxypyrimidine with N-methylethanolamine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Amine Functionalization: Introducing the methyl group via reductive amination or alkylation of 2-(pyrimidin-5-yloxy)ethanamine .

A representative protocol involves:

  • Step 1: 5-Hydroxypyrimidine (18a) reacts with 2-chloro-N-methylethylamine (17a) in DMF at 80°C for 16 hours .

  • Step 2: Purification via silica gel chromatography yields the final product with >95% purity .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs at the pyrimidine 5-position requires careful control of reaction conditions .

  • Stability: The amine group may oxidize under acidic conditions, necessitating inert atmospheres during synthesis .

Biological Activity and Mechanisms

Receptor Interactions

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine exhibits affinity for serotonin (5-HT₁A) and metabotropic glutamate (mGlu₅) receptors . Key findings include:

  • 5-HT₁A Agonism: Modulates serotoninergic pathways, showing potential in treating anxiety and depression .

  • mGlu₅ Antagonism: Inhibits glutamate signaling, with IC₅₀ values of 24–200 nM in calcium mobilization assays .

TargetActivityIC₅₀/KiSource
5-HT₁APartial Agonist10–60 nM
mGlu₅NAM*4.4 nM (Ki)
*Negative Allosteric Modulator

Enzymatic Inhibition

The compound inhibits cytochrome P450 isoforms (CYP1A2, CYP2D6) at moderate levels (IC₅₀: 1–10 μM), suggesting manageable drug-drug interaction risks .

Pharmacokinetic Profile

Preclinical studies in rats and primates reveal favorable pharmacokinetics:

ParameterRatCynomolgus Monkey
Clearance19.3 mL/min/kg15.5 mL/min/kg
Half-life (t₁/₂)2.1 hr3.8 hr
Oral Bioavailability58%72%

Unbound brain-to-plasma ratios (Kₚ,ᴜᴜ) near 1 indicate efficient blood-brain barrier penetration .

Applications in Drug Development

Neurological Disorders

  • Anxiety/Depression: Preclinical models show reduced obsessive-compulsive behaviors and improved stress resilience .

  • Parkinson’s Disease: Mitigates dyskinesia by modulating glutamate excess in basal ganglia .

Oncology

Pyrimidine derivatives are explored as kinase inhibitors, though direct evidence for this compound remains limited .

Comparison with Structural Analogs

Replacing the pyrimidine ring with pyridine (e.g., N-methyl-2-(pyridin-3-yloxy)ethanamine) reduces mGlu₅ affinity by 10-fold, underscoring the pyrimidine’s critical role .

CompoundmGlu₅ Ki (nM)5-HT₁A EC₅₀ (nM)
N-Methyl-2-(pyrimidin-5-yloxy)ethanamine4.424
N-Methyl-2-(pyridin-3-yloxy)ethanamine4498

Future Directions

  • Clinical Trials: Phase I studies for anxiety disorders are planned, leveraging its CNS penetration and selectivity .

  • Prodrug Development: Ester prodrugs (e.g., pivaloyloxymethyl) may enhance oral absorption .

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